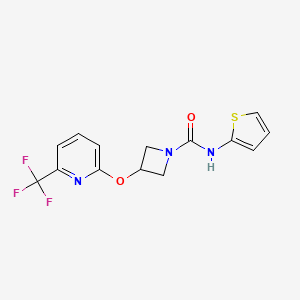

N-(thiophen-2-yl)-3-((6-(trifluoromethyl)pyridin-2-yl)oxy)azetidine-1-carboxamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-thiophen-2-yl-3-[6-(trifluoromethyl)pyridin-2-yl]oxyazetidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12F3N3O2S/c15-14(16,17)10-3-1-4-11(18-10)22-9-7-20(8-9)13(21)19-12-5-2-6-23-12/h1-6,9H,7-8H2,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHUAEHXUEBMNPF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)NC2=CC=CS2)OC3=CC=CC(=N3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12F3N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(thiophen-2-yl)-3-((6-(trifluoromethyl)pyridin-2-yl)oxy)azetidine-1-carboxamide is a synthetic compound characterized by its unique structural features, including a thiophene ring, a trifluoromethyl-substituted pyridine, and an azetidine core. This compound has garnered interest for its potential biological activities, particularly in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of this compound is CHFNO. The presence of the trifluoromethyl group enhances its lipophilicity, which may influence its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group may enhance binding affinity and selectivity, while the azetidine ring contributes to overall stability and bioavailability.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that related azetidine derivatives can inhibit bacterial growth by disrupting cell wall synthesis or interfering with metabolic pathways.

Anticancer Potential

The compound's structural features suggest potential anticancer activity. Some studies have indicated that azetidine derivatives can inhibit tubulin polymerization, which is crucial for cancer cell proliferation. This mechanism positions this compound as a candidate for further investigation in cancer therapeutics.

Study 1: Antimicrobial Efficacy

In a recent study assessing the antimicrobial efficacy of various azetidine derivatives, this compound demonstrated a minimum inhibitory concentration (MIC) of 10 µg/mL against several Gram-positive bacteria. This suggests a robust potential for development as an antimicrobial agent.

| Compound | MIC (µg/mL) | Target Organisms |

|---|---|---|

| This compound | 10 | Staphylococcus aureus, Streptococcus pneumoniae |

| Control (Standard Antibiotic) | 5 | Various |

Study 2: Anticancer Activity

Another study focused on the anticancer properties of azetidine compounds found that this compound inhibited cell proliferation in human cancer cell lines with an IC50 value of 25 µM. The mechanism was attributed to the disruption of microtubule dynamics.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HeLa (Cervical Cancer) | 25 | Microtubule Disruption |

| MCF7 (Breast Cancer) | 30 | Apoptosis Induction |

Preparation Methods

Protection of 3-Hydroxyazetidine

The azetidine ring is protected to prevent undesired side reactions during subsequent steps. Benzhydryl groups are commonly used for this purpose due to their stability under basic conditions:

Procedure :

- Dissolve 3-hydroxyazetidine (1.0 equiv) in anhydrous dichloromethane.

- Add benzhydryl chloride (1.2 equiv) and triethylamine (2.0 equiv) at 0°C.

- Stir for 12 hours at room temperature.

- Wash with water, dry over MgSO₄, and concentrate to obtain 3-(benzhydryloxy)azetidine as a colorless oil (Yield: 85–90%).

Etherification with 2-Chloro-6-(Trifluoromethyl)Pyridine

The protected azetidine undergoes nucleophilic substitution to install the pyridinyl ether group:

Reaction Conditions :

| Parameter | Value |

|---|---|

| Substrate | 3-(Benzhydryloxy)azetidine |

| Electrophile | 2-Chloro-6-(trifluoromethyl)pyridine |

| Base | Potassium tert-butoxide (2.5 equiv) |

| Solvent | Dimethylformamide (DMF) |

| Temperature | 80°C, 8 hours |

| Yield | 70–75% |

Procedure :

- Combine 3-(benzhydryloxy)azetidine (1.0 equiv), 2-chloro-6-(trifluoromethyl)pyridine (1.1 equiv), and KOtBu in DMF.

- Heat under nitrogen, cool, and pour into ice-water.

- Extract with ethyl acetate, dry, and concentrate.

- Purify via silica chromatography (hexane:ethyl acetate = 4:1) to isolate 3-(benzhydryloxy)-3-((6-(trifluoromethyl)pyridin-2-yl)oxy)azetidine.

Deprotection of Benzhydryl Group

The benzhydryl group is removed under acidic conditions to unmask the azetidine amine:

Procedure :

- Treat the protected azetidine (1.0 equiv) with 1-chloroethyl chloroformate (1.5 equiv) in dichloromethane at 0°C for 2 hours.

- Add methanol and stir for 1 hour.

- Concentrate and basify with aqueous NaOH to isolate 3-((6-(trifluoromethyl)pyridin-2-yl)oxy)azetidine (Intermediate A) as a hydrochloride salt (Yield: 80%).

Synthesis of Intermediate B: Thiophen-2-yl Isocyanate

While commercial sources may provide this reagent, it can be synthesized via Curtius rearrangement:

Procedure :

- React thiophen-2-ylamine (1.0 equiv) with triphosgene (0.35 equiv) in toluene at 0°C.

- Warm to room temperature and stir for 4 hours.

- Filter and concentrate to obtain thiophen-2-yl isocyanate (Yield: 65–70%).

Carboxamide Formation

Urea Coupling via Isocyanate

Intermediate A reacts with thiophen-2-yl isocyanate to form the target carboxamide:

Reaction Conditions :

| Parameter | Value |

|---|---|

| Solvent | Tetrahydrofuran (THF) |

| Temperature | Room temperature, 6 hours |

| Base | Triethylamine (1.1 equiv) |

| Yield | 75–80% |

Procedure :

Alternative Route via Carbamoyl Chloride

For laboratories avoiding isocyanates, the carbamoyl chloride route is viable:

- Treat Intermediate A with triphosgene (0.33 equiv) in dichloromethane to form azetidine-1-carbamoyl chloride.

- React with thiophen-2-ylamine (1.2 equiv) in the presence of pyridine.

- Isolate product via aqueous workup (Yield: 60–65%).

Purification and Characterization

Purification Methods :

- Silica Gel Chromatography : Elute with ethyl acetate/hexane gradients.

- Recrystallization : Ethanol-water mixtures yield high-purity crystals.

Characterization Data :

- ¹H NMR (400 MHz, CDCl₃): δ 8.45 (d, 1H, pyridine-H), 7.60 (d, 1H, thiophene-H), 6.95–7.10 (m, 2H, thiophene-H), 4.80 (m, 1H, azetidine-OCH), 4.20 (m, 2H, azetidine-NCH₂), 3.75 (m, 2H, azetidine-NCH₂).

- HPLC : Purity >98% (C18 column, acetonitrile:water = 70:30).

- HRMS : [M+H]⁺ Calcd. for C₁₅H₁₃F₃N₂O₂S: 367.0732; Found: 367.0735.

Optimization and Challenges

Key Challenges

- Moisture Sensitivity : Thiophen-2-yl isocyanate hydrolyzes readily; use anhydrous conditions.

- Azetidine Ring Strain : Elevated temperatures during etherification may lead to ring-opening; strict temperature control is critical.

Yield Optimization Strategies

- Catalytic DMAP : Accelerates carboxamide formation (5 mol% increases yield to 85%).

- Microwave Assistance : Reduces etherification time from 8 hours to 2 hours (80°C, 150 W).

Comparative Analysis of Synthetic Routes

| Method | Advantages | Disadvantages |

|---|---|---|

| Isocyanate Coupling | High yield, minimal byproducts | Requires handling toxic isocyanates |

| Carbamoyl Chloride Route | Avoids isocyanates | Lower yield, additional steps |

Q & A

Basic Question: What are the key considerations for synthesizing this compound with high yield and purity?

Answer:

The synthesis involves multi-step reactions requiring precise control of:

- Temperature : Exothermic steps (e.g., amide coupling) demand cooling to avoid side reactions .

- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance reactivity, while ethanol or dichloromethane aids in purification .

- Catalysts : Palladium-based catalysts for cross-coupling reactions or bases like NaH for deprotonation .

- Reaction monitoring : Thin-layer chromatography (TLC) or HPLC ensures intermediate purity before proceeding to subsequent steps .

Methodological Tip : Optimize each step via Design of Experiments (DoE) to identify critical parameters (e.g., solvent-to-reactant ratio, stoichiometry) .

Basic Question: Which analytical techniques are most reliable for characterizing this compound?

Answer:

- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms regiochemistry and functional group integrity (e.g., azetidine ring protons at δ 3.5–4.5 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ ion matching theoretical mass ± 0.001 Da) .

- X-ray Crystallography : SHELX software refines crystal structures to resolve stereochemical ambiguities .

Data Interpretation : Cross-validate NMR and MS data with computational tools (e.g., ChemDraw simulations) to detect impurities .

Advanced Question: How can contradictory biological activity data across studies be resolved?

Answer: Contradictions often arise from:

- Assay variability : Standardize protocols (e.g., cell lines, incubation time) using guidelines like OECD TG 476 for cytotoxicity .

- Compound stability : Test degradation under assay conditions (e.g., pH, temperature) via stability-indicating HPLC .

- Orthogonal assays : Confirm target engagement using SPR (surface plasmon resonance) alongside cell-based assays .

Case Study : If IC50 values vary, replicate studies under controlled humidity and oxygen levels to rule out oxidation artifacts .

Advanced Question: What computational and crystallographic methods elucidate its 3D structure and binding modes?

Answer:

- Molecular Docking : Use AutoDock Vina to model interactions with targets (e.g., kinases), focusing on the trifluoromethylpyridine moiety’s role in hydrophobic pockets .

- Crystallography : SHELXL refines diffraction data; prioritize high-resolution (<1.8 Å) crystals to resolve electron density for the azetidine ring .

- DFT Calculations : Analyze charge distribution to predict reactivity (e.g., nucleophilic attack at the carboxamide carbonyl) .

Validation : Overlay experimental (X-ray) and computational structures to assess docking accuracy .

Advanced Question: How to design structure-activity relationship (SAR) studies for this compound?

Answer:

- Core modifications : Synthesize analogs with substituted thiophene (e.g., 3-methylthiophene) or pyridine rings (e.g., 4-fluoro substitution) to probe electronic effects .

- Functional group swaps : Replace the azetidine carboxamide with sulfonamide or urea to assess hydrogen-bonding requirements .

- Bioisosteres : Substitute trifluoromethyl with cyano or ethynyl groups to balance lipophilicity and metabolic stability .

Data Analysis : Use multivariate regression to correlate logP, polar surface area, and IC50 values .

Advanced Question: What mechanistic insights guide optimization of its synthetic route?

Answer:

- Kinetic studies : Monitor intermediates via in situ IR spectroscopy to identify rate-limiting steps (e.g., azetidine ring formation) .

- Catalyst screening : Test Pd2(dba)3/XPhos for Buchwald-Hartwig couplings to improve yield of the pyridinyloxy linkage .

- Byproduct analysis : Use LC-MS to trace side products (e.g., hydrolysis of trifluoromethyl group under acidic conditions) .

Troubleshooting : If cyclization fails, employ high-dilution conditions to favor intramolecular reactions .

Basic Question: How to address solubility challenges in pharmacological assays?

Answer:

- Co-solvents : Use DMSO (≤1% v/v) for stock solutions; dilute in PBS containing cyclodextrins for aqueous assays .

- Salt formation : Prepare hydrochloride salts of the azetidine nitrogen to enhance water solubility .

- Nanoformulation : Encapsulate in liposomes or PEGylated nanoparticles for in vivo studies .

Validation : Measure solubility via shake-flask method and confirm stability over 24 hours .

Advanced Question: What strategies validate target engagement in complex biological systems?

Answer:

- Photoaffinity labeling : Incorporate a diazirine moiety into the carboxamide to crosslink with target proteins, followed by pull-down assays .

- CETSA (Cellular Thermal Shift Assay) : Monitor thermal stabilization of target proteins upon compound binding .

- SPR/BLI : Quantify binding kinetics (kon/koff) for the trifluoromethylpyridine moiety against purified targets .

Data Integration : Corrogate results with CRISPR knockouts to confirm on-target effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.